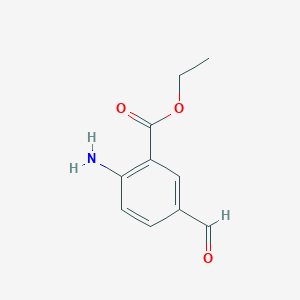

Ethyl 2-amino-5-formylbenzoate

Description

Ethyl 2-amino-5-formylbenzoate is an aromatic ester derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 2, a formyl group (-CHO) at position 5, and an ethyl ester (-COOEt) at the carboxylate position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The formyl group serves as a reactive site for nucleophilic additions or condensations, while the amino group can participate in hydrogen bonding or act as a directing group in further functionalization reactions .

Properties

IUPAC Name |

ethyl 2-amino-5-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGROROUJDFZBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-formylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-amino-5-formylbenzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: Ethyl 2-amino-5-formylbenzoate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-amino-5-carboxybenzoic acid.

Reduction: Formation of 2-amino-5-hydroxymethylbenzoate or 2-amino-5-methylbenzoate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-5-formylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and formyl groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Ethyl 2-amino-5-formylbenzoate vs. Ethyl 2-amino-3-bromo-5-methylbenzoate

- Substituents: Ethyl 2-amino-5-formylbenzoate: -NH₂ (C2), -CHO (C5), -COOEt. Ethyl 2-amino-3-bromo-5-methylbenzoate: -NH₂ (C2), -Br (C3), -CH₃ (C5), -COOEt .

- Reactivity: The formyl group in the former enables reactions such as hydrazone formation or Knoevenagel condensations. The bromo group in the latter facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group enhances lipophilicity and electron-donating effects .

Ethyl 2-amino-5-formylbenzoate vs. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic Acid

- Key Differences :

- Applications: Ethyl 2-amino-5-formylbenzoate’s ester group improves membrane permeability, favoring drug delivery, whereas the hydroxybenzoic acid derivative is used in crystallography studies due to its rigid, dimeric packing .

Physical Properties and Stability

*Predicted based on analogous structures.

Biological Activity

Ethyl 2-amino-5-formylbenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-amino-5-formylbenzoate has the molecular formula . The presence of amino and formyl groups on the benzene ring allows for hydrogen bonding and other interactions with biological molecules, which are crucial for its activity in various biological systems.

The biological activity of ethyl 2-amino-5-formylbenzoate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino and formyl groups facilitate these interactions through hydrogen bonding, influencing enzyme activity and metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : Ethyl 2-amino-5-formylbenzoate can act as an inhibitor or modulator of various enzymes, affecting metabolic processes.

- Receptor Binding : The compound may interact with specific receptors in the body, influencing physiological responses.

Antitumor Activity

Research has demonstrated that ethyl 2-amino-5-formylbenzoate exhibits antitumor properties . In vitro studies have shown its effectiveness against various cancer cell lines. For instance, a series of amino acid ester derivatives related to this compound were tested for antitumor activity against leukemia (HL-60) and liver cancer (BEL-7402) cell lines. Some derivatives showed comparable or superior inhibitory effects compared to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Ethyl 2-amino-5-formylbenzoate | HL-60 | 45% at mol/L |

| Ethyl 2-amino-5-formylbenzoate | BEL-7402 | 60% at mol/L |

| 5-FU | HL-60 | 50% at mol/L |

| 5-FU | BEL-7402 | 55% at mol/L |

Other Biological Activities

In addition to its antitumor effects, ethyl 2-amino-5-formylbenzoate has been explored for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

- Antitumor Studies : A study reported that certain derivatives of ethyl 2-amino-5-formylbenzoate exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .

- Metabolic Pathway Research : The compound has been utilized in studies investigating metabolic pathways involving amino acids and their derivatives, highlighting its role as an intermediate in biochemical reactions.

- Synthesis and Optimization : Research focused on synthesizing new derivatives aimed at enhancing the biological activity of ethyl 2-amino-5-formylbenzoate has yielded promising results, suggesting modifications that improve efficacy against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.